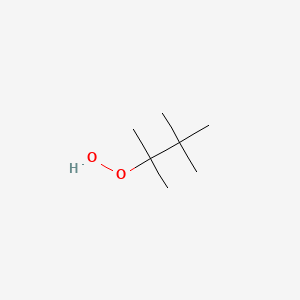

2,3,3-Trimethylbutane-2-peroxol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

62696-04-2 |

|---|---|

分子式 |

C7H16O2 |

分子量 |

132.20 g/mol |

IUPAC名 |

2-hydroperoxy-2,3,3-trimethylbutane |

InChI |

InChI=1S/C7H16O2/c1-6(2,3)7(4,5)9-8/h8H,1-5H3 |

InChIキー |

NSQZOGMXDSPYGW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C(C)(C)OO |

製品の起源 |

United States |

準備方法

Sulfuric Acid Catalysis

In a representative procedure, 2,3,3-trimethylbutanol is combined with 30–55 wt.% hydrogen peroxide in the presence of concentrated sulfuric acid at 20–25°C. The reaction proceeds via protonation of the alcohol, followed by nucleophilic attack by hydrogen peroxide. Key parameters include:

Post-reaction cooling to <40°C enables phase separation, with the upper organic layer containing 2,3,3-trimethylbutane-2-peroxol (purity: 72–81%, yield: 69–87%). Comparative studies demonstrate that omitting the acid catalyst reduces yields to <70%, underscoring the necessity of proton donation for efficient peroxidation.

Solid Superacid Catalysis

Recent advancements employ solid superacids like H₂SO₄/SiO₂ or SO₄²⁻/ZrO₂, which enhance recyclability and reduce waste acidity. A typical protocol involves:

-

Mixing 2,3,3-trimethylbutanol with citric acid (mass ratio 7:1–12:1).

-

Adding H₂O₂ (25–55 wt.%) and solid superacid (1–1.5 mmol H⁺/g).

This method achieves 87% yield with 80.85% purity, outperforming homogeneous acid systems by minimizing side reactions. The catalyst is recovered via filtration and reused for 3–5 cycles without significant activity loss.

Radical-Mediated Synthesis via Alkoxy Intermediates

Oxalyl Chloride Activation

A radical pathway utilizes oxalyl chloride to convert 2,3,3-trimethylbutyl hydroperoxide into the corresponding peroxol. The process involves:

-

Generating tert-butoxy radicals through thermal decomposition of di-tert-butyl peroxyoxalate (DTBPO).

This method, while less common, provides access to stereochemically defined peroxides but requires stringent temperature control (80–100°C) to prevent premature decomposition.

Two-Phase Peroxidation Systems

Microreactor-based systems improve safety and selectivity for peroxide synthesis. In a capillary microreactor, 2,3,3-trimethylbutanol and H₂O₂ are introduced into separate phases (organic/aqueous), with interfacial reactions minimizing over-oxidation. Key advantages include:

Comparative Analysis of Preparation Methods

Critical Factors Influencing Synthesis Efficiency

Hydrogen Peroxide Concentration

Optimizing H₂O₂ concentration (25–55 wt.%) balances reactivity and safety. Concentrations >55 wt.% increase explosion risks, while <25 wt.% prolong reaction times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。